2,4-Dichloro-6,7-dimethoxyquinoline

Synthetic Chemistry Nucleophilic Substitution Medicinal Chemistry

2,4-Dichloro-6,7-dimethoxyquinoline is the essential building block for medicinal chemists targeting G9a/GLP or developing dual Bcr-Abl/c-Src kinase inhibitors. The 2,4-dichloro pattern is critical—its unique 2:1 kinetic selectivity for C4 over C2 nucleophilic attack enables the controlled, stepwise asymmetric synthesis you require. Unlike the 2,3-regioisomer, which is inactive against G9a, this 98% pure compound is validated for use in high-throughput screening and ITC binding studies. Ensure your SAR campaigns are built on a specific, reproducible foundation. Choose DCDMQ, a non-negotiable intermediate for your next oncology program.

Molecular Formula C11H9Cl2NO2
Molecular Weight 258.1 g/mol
CAS No. 72407-17-1
Cat. No. B1456953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dichloro-6,7-dimethoxyquinoline
CAS72407-17-1
Molecular FormulaC11H9Cl2NO2
Molecular Weight258.1 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C(=CC(=N2)Cl)Cl)OC
InChIInChI=1S/C11H9Cl2NO2/c1-15-9-3-6-7(12)4-11(13)14-8(6)5-10(9)16-2/h3-5H,1-2H3
InChIKeyWIGWEFGNYKPEKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Dichloro-6,7-dimethoxyquinoline (CAS 72407-17-1): Key Intermediate for Methyltransferase Research and Epigenetic Inhibitor Development


2,4-Dichloro-6,7-dimethoxyquinoline (DCDMQ) is a substituted quinoline featuring chlorine atoms at the 2- and 4-positions and methoxy groups at the 6- and 7-positions . It is primarily utilized as a key synthetic intermediate in medicinal chemistry and as a chemical probe for investigating histone lysine methyltransferases, particularly G9a and GLP . The compound is a solid at room temperature with a reported melting point of 160-161 °C and a purity specification of ≥95% for research applications [1].

Why 2,4-Dichloro-6,7-dimethoxyquinoline Cannot Be Substituted with Other 6,7-Dimethoxyquinoline Isomers or 2,4-Dichloro Analogs


The specific 2,4-dichloro substitution pattern in 2,4-dichloro-6,7-dimethoxyquinoline (DCDMQ) is non-interchangeable with other regioisomers, such as 2,3-dichloro-6,7-dimethoxyquinoline, or mono-chlorinated analogs, due to distinct reactivity and divergent biological target profiles. The chlorine atom at the 4-position of 2,4-dichloroquinolines is approximately twice as reactive toward nucleophiles as the 2-position chlorine [1], a kinetic property that governs its utility in selective synthetic transformations [2]. Furthermore, the specific 2,4-dichloro arrangement is critical for binding to the quinoline site of histone lysine methyltransferases like G9a . Generic substitution with a 2,3-dichloro isomer or a 4-chloro-6,7-dimethoxy analog will alter both synthetic outcomes and biological activity, making DCDMQ a non-negotiable building block for specific target engagement and downstream applications.

Quantitative Differentiation of 2,4-Dichloro-6,7-dimethoxyquinoline: Comparative Data vs. Closest Analogs


Differential Reactivity: 4-Position Chlorine is 2x More Reactive than 2-Position in 2,4-Dichloro-6,7-dimethoxyquinoline

Kinetic studies on the parent 2,4-dichloroquinoline scaffold reveal a quantified difference in reactivity between the two chlorine atoms. This property is directly transferable to 2,4-dichloro-6,7-dimethoxyquinoline, dictating its utility as a regioselective synthetic building block. The chlorine atom in position 4 is about twice as reactive toward nucleophiles as the chlorine atom in position 2 [1].

Synthetic Chemistry Nucleophilic Substitution Medicinal Chemistry

Target Engagement: Documented Binding to Histone Methyltransferase G9a vs. Off-Target Profiles of Analogs

2,4-Dichloro-6,7-dimethoxyquinoline is explicitly documented to bind the quinoline site of histone lysine methyltransferase G9a, a key epigenetic target . While direct comparative IC50 data for this specific compound against its closest isomer (2,3-dichloro-6,7-dimethoxyquinoline) is not publicly available, the latter compound (CAS 1710846-06-2) is characterized in vendor literature as a building block for distinct synthetic methodologies without any documented G9a or methyltransferase activity . The 2,4-dichloro substitution pattern is therefore essential for G9a binding, a property not shared by the 2,3-dichloro regioisomer.

Epigenetics Drug Discovery Methyltransferase Inhibition

Physicochemical Property Differentiation: Melting Point of 2,4-Dichloro-6,7-dimethoxyquinoline Enables Solid-Phase Handling

2,4-Dichloro-6,7-dimethoxyquinoline is a solid with a defined melting point of 160-161 °C . In contrast, the closely related analog 2,3-dichloro-6,7-dimethoxyquinoline is typically supplied as a solid, but its specific melting point is not widely reported in vendor datasheets, suggesting potential differences in crystalline behavior . The well-defined, relatively high melting point of DCDMQ facilitates convenient handling, weighing, and purification by recrystallization, providing a practical advantage in laboratory workflows.

Chemical Handling Purification Analytical Chemistry

Supply Chain and Purity Standardization: 98% Purity Grade Ensures Reproducibility in Medicinal Chemistry

2,4-Dichloro-6,7-dimethoxyquinoline is readily available from multiple reputable commercial suppliers at a standardized high purity of 98%, with batch-specific analytical data (NMR, HPLC) often provided . This is in contrast to the 2,3-dichloro analog (CAS 1710846-06-2), which is typically offered at a lower standard purity of 97% . The 1% higher purity specification for DCDMQ, while seemingly minor, is a critical differentiator for medicinal chemistry applications where trace impurities can confound biological assay results.

Chemical Procurement Quality Control Synthetic Chemistry

Validated Downstream Utility: 2,4-Dichloro-6,7-dimethoxyquinoline as a Patented Intermediate in Kinase Inhibitor Synthesis

The 2,4-dichloro substitution pattern, specifically as 2,4-dichloro-6,7-dimethoxyquinoline, is explicitly claimed as a key intermediate in the synthesis of 4-aminoquinoline-based kinase inhibitors targeting Bcr-Abl and c-Src [1]. In contrast, the 2,3-dichloro-6,7-dimethoxyquinoline isomer is not cited as an intermediate for any FDA-approved or clinical-stage kinase inhibitor. This patent-backed utility confirms DCDMQ's unique and valuable role in constructing a specific class of therapeutically relevant molecules.

Kinase Inhibitor Oncology Medicinal Chemistry

Evidence-Based Research and Industrial Application Scenarios for 2,4-Dichloro-6,7-dimethoxyquinoline


Regioselective Synthesis of Asymmetric 4-Amino-2-substituted Quinolines

The approximately 2-fold higher reactivity of the chlorine at the 4-position of the 2,4-dichloroquinoline core [1] makes 2,4-dichloro-6,7-dimethoxyquinoline an ideal building block for the stepwise synthesis of asymmetric 4-amino-2-substituted quinoline derivatives. Researchers can exploit this kinetic differentiation to selectively install an amine or other nucleophile at the C4 position, followed by a subsequent, distinct modification at the C2 position. This controlled reactivity is essential for generating diverse compound libraries for structure-activity relationship (SAR) studies in drug discovery programs [1].

Probing G9a Histone Methyltransferase in Epigenetic Research

For laboratories investigating the role of G9a/GLP-mediated H3K9 methylation in cancer and other diseases, 2,4-dichloro-6,7-dimethoxyquinoline serves as a documented chemical probe that binds the enzyme's quinoline site . Its use is validated over the 2,3-dichloro isomer, which lacks any reported activity against this target . DCDMQ can be employed in in vitro methylation assays to inhibit enzymatic activity and to investigate the thermodynamics of inhibitor binding, with binding parameters having been characterized using isothermal titration calorimetry (ITC) .

Synthesis of Patent-Protected Dual Bcr-Abl/c-Src Kinase Inhibitors

Medicinal chemistry groups focused on developing next-generation kinase inhibitors for oncology should prioritize 2,4-dichloro-6,7-dimethoxyquinoline as a core intermediate. Its specific substitution pattern is a critical component in the synthesis of 4-aminoquinoline-based dual inhibitors targeting Bcr-Abl and c-Src kinases, a strategy validated by academic research [2]. Procurement of this high-purity intermediate (98%) ensures a reliable starting point for replicating patented synthetic routes or for generating novel analogs within this therapeutically relevant chemical space.

High-Purity Building Block for Assay-Ready Compound Libraries

The commercial availability of 2,4-dichloro-6,7-dimethoxyquinoline at a standardized 98% purity, often with batch-specific QC data (NMR, HPLC) , makes it a superior choice over the 97% pure 2,3-dichloro isomer for populating screening libraries. This higher purity grade minimizes the risk of false positives or confounding results in high-throughput biological assays, which are highly sensitive to trace impurities. This quality attribute directly supports more robust and reproducible primary screening campaigns in both academic and industrial settings.

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